molecular formula C20H23N5OS B12149180 N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12149180
M. Wt: 381.5 g/mol
InChI Key: JDGGWGKCDCHSAI-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a tert-butylphenyl group, a pyridinyl group, and a triazolyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the pyridinyl group: This step might involve a nucleophilic substitution reaction.

    Introduction of the tert-butylphenyl group: This could be done via a Friedel-Crafts alkylation reaction.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This could be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other acetamides, triazoles, and pyridine-containing compounds.

    Unique Features: The combination of functional groups in this compound might confer unique properties, such as enhanced biological activity or specific chemical reactivity.

Highlighting Uniqueness

    Biological Activity: The presence of the triazole and pyridine rings might enhance binding affinity to biological targets.

    Chemical Reactivity: The tert-butylphenyl group could provide steric hindrance, affecting the compound’s reactivity and stability.

This article provides a general overview based on typical information about similar compounds. For specific details, consulting scientific literature and experimental data would be necessary.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N5OS/c1-20(2,3)15-9-5-6-10-16(15)22-17(26)13-27-19-24-23-18(25(19)4)14-8-7-11-21-12-14/h5-12H,13H2,1-4H3,(H,22,26)

InChI Key

JDGGWGKCDCHSAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

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